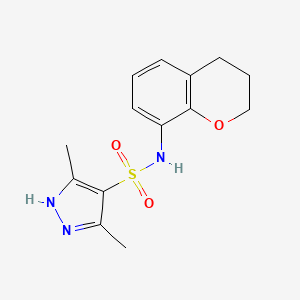
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, also known as CTH or CTDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase dopamine levels in the striatum and to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the enhancement of neurotrophic factor expression. It has also been shown to improve cognitive function and to protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is its potential therapeutic properties, which make it a valuable tool for investigating the mechanisms of neurodegenerative diseases. However, its limited solubility in water and its low stability in solution can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, including the investigation of its potential therapeutic effects on other diseases, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide and to optimize its pharmacological properties for clinical use. Finally, the development of new synthesis methods and formulations of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide could improve its solubility and stability, making it a more viable option for lab experiments and potential clinical applications.
In conclusion, 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is a synthetic compound that has shown promising potential as a therapeutic agent for neurodegenerative diseases. Its neuroprotective, anti-inflammatory, and anti-oxidant properties make it a valuable tool for investigating the mechanisms of these diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with N,N-dimethylformamide dimethyl acetal and subsequent reaction with 2,3-dimethoxybenzoyl chloride. The final product is obtained through recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide has been investigated for its potential therapeutic effects on various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15(2)14(17)16-6-5-10-7-12(18-3)13(19-4)8-11(10)9-16/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNFZOIKIZEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)












